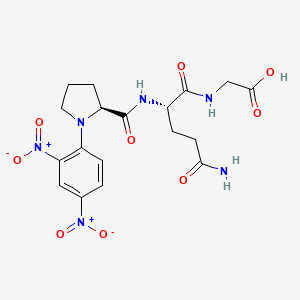

Dnp-pro-gln-gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZFLBTPSTOOB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Role As a Synthetic Peptide Scaffold in Biochemical Investigations

Dnp-Pro-Gln-Gly-OH serves as a fundamental building block and a versatile scaffold in the design and synthesis of more complex biomolecules and assay systems. chemimpex.com Its utility as a scaffold stems from its well-defined chemical structure, which allows for systematic modifications and predictable behavior in biochemical environments. Researchers leverage this tetrapeptide as a core unit, attaching additional amino acids or other chemical moieties to create customized probes for studying enzymatic activity and protein-protein interactions. chemimpex.combiosynth.com The presence of the Pro-Gln-Gly sequence provides a specific recognition site for certain proteases, making it an ideal starting point for developing targeted substrates. biosynth.com

The modular nature of this compound allows for its incorporation into larger peptide sequences, thereby acting as a reporter unit. For instance, it can be extended to create longer, more specific substrates for enzymes like matrix metalloproteinases (MMPs). biosynth.com This adaptability makes it a cornerstone in the construction of sophisticated research tools for molecular biology and drug development. chemimpex.com

Significance of Dinitrophenyl Dnp Modification in Peptide Design and Function

The N-terminal dinitrophenyl (Dnp) group is central to the functionality of Dnp-Pro-Gln-Gly-OH in many of its applications. This chemical modification imparts several key properties that are exploited in peptide design.

One of the most significant roles of the Dnp group is as a quencher in Fluorescence Resonance Energy Transfer (FRET) assays. bachem.comscielo.br In a FRET-based substrate, the Dnp group is paired with a fluorescent donor molecule. When the peptide is intact, the close proximity of the Dnp group to the fluorophore results in the quenching of the fluorescent signal. Upon enzymatic cleavage of the peptide bond between the donor and the Dnp quencher, the two are separated, leading to a measurable increase in fluorescence. bachem.comscielo.br This "on-off" signaling mechanism is the basis for highly sensitive and continuous assays for proteolytic enzymes. scielo.br

Beyond its role as a quencher, the Dnp group also functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is utilized to generate antibodies that can specifically recognize the Dnp moiety, which is useful in various immunoassays and for affinity labeling. biosynth.com

Historical Development and Evolution of Dnp Modified Peptides As Academic Research Tools

The use of dinitrophenyl modifications in protein and peptide chemistry has a rich history. A pivotal moment came with the work of Frederick Sanger in the 1940s and 1950s. He utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now known as Sanger's reagent, to label the N-terminal amino acids of peptides. This technique was instrumental in his groundbreaking work to determine the complete amino acid sequence of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958. wikipedia.org This pioneering work established the utility of DNP-derivatization in protein sequencing and analysis. acs.org

Following this, DNP-modified peptides were adopted as substrates for studying various proteases. The development of synthetic peptides like Dnp-Pro-Gln-Gly-OH provided researchers with standardized, reproducible tools for enzyme characterization. In the late 1970s, the principles of FRET were applied to peptide substrates, leading to the creation of internally quenched fluorescent probes. The pairing of a fluorophore with the Dnp group as a quencher became a widely adopted strategy for designing sensitive assays for a range of proteases, including angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs). scielo.brnih.gov This technological evolution transformed the study of enzyme kinetics from discontinuous methods to continuous, real-time monitoring.

Overview of Predominant Academic Research Domains and Thematic Areas Utilizing Dnp Pro Gln Gly Oh

Methodological Approaches to Peptide Synthesis

The creation of peptides like this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Each method offers distinct advantages and is chosen based on the desired scale, purity, and complexity of the target peptide.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. peptide.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.combiosynth.com This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. lsu.edu

The 9-fluorenylmethyloxycarbonyl (Fmoc) based strategy is a widely used protocol in SPPS. nih.govresearchgate.net The Fmoc group protects the N-terminus of the amino acid. This protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). The side chains of the amino acids are protected by acid-labile groups.

The general cycle for Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine solution.

Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent and then coupled to the deprotected N-terminus of the resin-bound peptide.

Washing: The resin is washed to remove excess reagents and by-products.

For the synthesis of this compound, the peptide would be assembled on the resin starting from Glycine. Fmoc-Gly-OH would be attached to the resin, followed by sequential deprotection and coupling of Fmoc-Gln(Trt)-OH, and Fmoc-Pro-OH. The trityl (Trt) group is a common acid-labile side-chain protecting group for glutamine. carlroth.com

Common coupling reagents used in Fmoc chemistry include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.netmdpi.com

The tert-butyloxycarbonyl (Boc) based strategy is an alternative to Fmoc chemistry. peptide.com In this approach, the N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups are more acid-stable and are removed at the end of the synthesis with a stronger acid, like hydrofluoric acid (HF). peptide.com

A key consideration for Boc-based synthesis is the acid-lability of both the N-terminal and side-chain protecting groups, which requires careful selection to ensure orthogonality. peptide.com For the synthesis of a peptide containing glutamine, a protecting group like the xanthyl (Xan) group might be used for its side chain. Histidine can be protected with groups like the 2,4-dinitrophenyl (Dnp) or tosyl (Tos) group. peptide.com

The choice of resin and linker is critical for a successful SPPS. biosynth.comnih.gov The linker connects the C-terminal amino acid to the solid support and its chemistry dictates the conditions required for the final cleavage of the peptide from the resin. biosynth.comresearchgate.net

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable:

Wang Resin: This is a p-alkoxybenzyl alcohol resin that allows for cleavage with strong acid, typically TFA, to yield a C-terminal carboxylic acid. researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and allows for the cleavage of the peptide under very mild acidic conditions, which is beneficial for synthesizing protected peptide fragments. researchgate.net

Super Acid-Sensitive Resin (SASRIN): As the name suggests, this resin is very sensitive to acid and can be used to generate protected peptide acids. biosynth.com

The choice of resin also influences the potential for side reactions. For instance, diketopiperazine formation can be a problem, especially when proline is the second amino acid in the sequence. biosynth.com Using a 2-CTC resin can help minimize this side reaction. biosynth.com

| Resin | Linker Type | Cleavage Condition | C-Terminal Moiety | Key Features |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., TFA) | Carboxylic acid | Commonly used in Fmoc-SPPS. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mild acid | Carboxylic acid | Minimizes diketopiperazine formation. biosynth.com |

| SASRIN | Super acid-sensitive | Very mild acid | Carboxylic acid | Suitable for protected peptide synthesis. biosynth.com |

| Rink Amide Resin | Amide linker | Strong acid (e.g., TFA) | Amide | Used for synthesizing peptide amides. researchgate.net |

Boc-Based Chemical Coupling Considerations

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis involves carrying out the coupling and deprotection reactions in a homogeneous solution. ekb.eg While it can be more labor-intensive due to the need for purification after each step, it is highly suitable for large-scale synthesis. ekb.eg

The fundamental principles of protecting groups and coupling reagents are similar to SPPS. ekb.eg The synthesis of this compound in solution would involve the stepwise coupling of protected amino acids. For example, Boc-Gln-OH could be coupled with H-Gly-OtBu to form Boc-Gln-Gly-OtBu. After deprotection of the Boc group, the resulting dipeptide can be coupled with Boc-Pro-OH. The tert-butyl ester (OtBu) is a common C-terminal protecting group that can be removed by acidolysis.

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. The choice of protecting groups and solvents is crucial to prevent aggregation and precipitation.

Regioselective Incorporation of the Dinitrophenyl (Dnp) Moiety

The 2,4-dinitrophenyl (Dnp) group is typically introduced onto a peptide through a reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. spcmc.ac.in This reaction is a nucleophilic aromatic substitution where a free amino group on the peptide attacks the electron-deficient aromatic ring of FDNB. spcmc.ac.in

For this compound, the Dnp group is located on the proline residue. This implies that the Dnp group is attached to the N-terminus of the proline. However, the standard nomenclature usually places the modifying group at the N-terminus of the entire peptide. If the intended structure is N-terminal dinitrophenylation, FDNB would be reacted with the fully assembled and deprotected Pro-Gln-Gly-OH peptide. The reaction is typically carried out in a mildly basic solution to ensure the N-terminal amino group is deprotonated and thus nucleophilic. spcmc.ac.in

It is also possible to use a pre-dinitrophenylated amino acid, such as Dnp-Pro-OH, in the synthesis. However, this is less common. If other reactive nucleophiles are present in the peptide, such as the side chain of lysine (B10760008) or the N-terminus of the peptide, regioselective dinitrophenylation can be challenging. spcmc.ac.in In the case of Pro-Gln-Gly-OH, the only primary or secondary amine is the N-terminal proline, allowing for selective dinitrophenylation at that position.

The dinitrophenylation reaction can also occur with other nucleophilic side chains, such as the hydroxyl group of tyrosine, the thiol group of cysteine, and the imidazole (B134444) group of histidine, although generally at a slower rate than with amino groups. spcmc.ac.in Therefore, if these residues are present, protecting groups are necessary to ensure regioselectivity.

Strategies for Dnp Attachment to Peptide Sequences

Chromatographic Purification Methodologies

Following synthesis, the crude peptide product contains the desired sequence along with various impurities such as truncated or deletion sequences and residual by-products from protecting groups. bachem.com Therefore, a robust purification strategy is essential to achieve the high level of purity required for analytical and biological studies.

The most widely used and powerful technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.combio-works.comamericanpeptidesociety.org This method separates peptides based on their relative hydrophobicity. gilson.com The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C8 or C18 alkyl-bonded silica), and a gradient of an organic solvent like acetonitrile (B52724) in an aqueous mobile phase is used for elution. bachem.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

For particularly complex synthetic mixtures, a single chromatographic step may be insufficient. In such cases, an orthogonal purification strategy , which employs two or more separation techniques based on different principles, is highly effective. bio-works.compolypeptide.com A common approach is to use Ion-Exchange Chromatography (IEX) as an initial "capture" step to remove the bulk of impurities based on their net charge. bio-works.compolypeptide.com This is often followed by a final RP-HPLC "polishing" step. polypeptide.com

Other techniques such as Size-Exclusion Chromatography (SEC) , which separates molecules based on size, can also be employed as a complementary method. americanpeptidesociety.org For some applications, simpler methods like Thin-Layer Chromatography (TLC) have also been used for the purification of Dnp-peptides. cdnsciencepub.com More advanced technologies like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) are emerging as more sustainable and efficient alternatives to traditional batch HPLC for large-scale purification. bachem.com

Table 2: Chromatographic Purification Methods for Peptides

| Method | Principle of Separation | Typical Application |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Standard high-resolution purification of peptides. bachem.comamericanpeptidesociety.org |

| Ion-Exchange Chromatography (IEX) | Net Charge | Initial capture step to remove bulk impurities; orthogonal to RP-HPLC. bio-works.comgilson.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Separation of peptide aggregates or as a complementary step. americanpeptidesociety.org |

| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | Hydrophobicity (in RP mode) | Large-scale, continuous purification with reduced solvent consumption. bachem.com |

Advanced Spectroscopic and Mass Spectrometric Characterization of Synthetic Peptides

Once purified, the synthetic peptide must be rigorously characterized to confirm its identity, purity, and structural integrity. A suite of advanced analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is the cornerstone of peptide characterization, serving as the optimal method for confirming the molecular weight and thus the authenticity of the synthetic product. nih.govspringernature.com High-resolution techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are routinely used. nih.govresearchgate.net The Dnp group itself can serve as a matrix for MALDI-MS, which can enhance the sensitivity and specificity for detecting DNP-modified peptides. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for assessing purity and identifying impurities. researchgate.net The exact amino acid sequence can be verified using tandem mass spectrometry (MS/MS). europa.eu

Spectroscopic methods provide complementary information. The purity of the peptide is typically assessed by HPLC coupled with a UV detector , monitoring the absorbance of the peptide bonds at around 210–220 nm. acs.org Dnp-containing peptides also exhibit a characteristic absorbance in the 350-360 nm range. cdnsciencepub.com The higher-order structure of the peptide in solution is investigated using techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy , which provide information about the secondary structure (e.g., α-helix, β-sheet). europa.euresearchgate.net For a complete three-dimensional structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D-NMR, is the most powerful technique available. europa.eu

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Information Provided | Typical Use Case |

|---|---|---|

| Mass Spectrometry (MS, MS/MS) | Molecular weight, amino acid sequence, identity of impurities. nih.goveuropa.eu | Identity and sequence confirmation. |

| HPLC-UV | Purity assessment, quantification. acs.orgbachem.com | Routine purity checks and final quality control. |

| NMR Spectroscopy | 3D structure, conformation in solution. europa.eu | Detailed structural analysis of the final peptide. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). europa.euresearchgate.net | Conformational analysis under different conditions. |

| FTIR Spectroscopy | Secondary structure information. europa.eu | Complementary structural characterization. |

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Dnp | 2,4-Dinitrophenyl |

| Pro | Proline |

| Gln | Glutamine |

| Gly | Glycine |

| This compound | 2,4-Dinitrophenyl-Prolyl-Glutaminyl-Glycine |

| Abz | ortho-Aminobenzoic acid |

| Mca | 7-Methoxycoumarin-4-acetyl |

| EDANS | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid |

| Dabcyl | 4-(4-Dimethylaminophenylazo)benzoyl |

| TFA | Trifluoroacetic acid |

| DNFB | 2,4-Dinitrofluorobenzene |

Theoretical Framework for Designing Enzyme Substrates with Dnp Modifications

The design of synthetic enzyme substrates, such as those containing a Dnp group, is rooted in the principles of enzyme kinetics and specificity. The Dnp modification serves multiple purposes. Structurally, the bulky and hydrophobic nature of the Dnp group can influence the peptide's conformation and its interaction with the enzyme's active site. nih.gov This can be strategically used to either enhance or inhibit binding to a particular protease, thereby increasing the substrate's specificity.

From a detection standpoint, the Dnp group is a well-established chromophore and an efficient quencher of fluorescence. nih.govaatbio.comnih.gov This dual functionality allows for the development of both colorimetric and fluorometric assays. The core principle involves attaching the Dnp group to a peptide sequence that is recognized and cleaved by a specific protease. The cleavage event separates the Dnp group from another reporter molecule (either a chromophore or a fluorophore), leading to a measurable change in the optical properties of the solution. interchim.fr The choice of the peptide sequence itself is critical and is often based on the known cleavage sites of the target protease in its natural protein substrates. nih.govresearchgate.net By systematically altering the amino acids in the peptide chain, researchers can fine-tune the substrate's susceptibility to cleavage by different enzymes, a process crucial for developing highly selective assays. researchgate.net

Utilization as a Fluorogenic Substrate in Fluorescence Resonance Energy Transfer (FRET) Assays

The most prominent application of this compound and similar Dnp-modified peptides is in the development of highly sensitive fluorogenic assays based on the principle of Fluorescence Resonance Energy Transfer (FRET). springernature.comnih.govspringernature.com These assays offer significant advantages, including continuous monitoring of enzyme activity and suitability for high-throughput screening. nih.goveurogentec.comnih.gov

Principles of Förster Resonance Energy Transfer (FRET) in Peptide Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (which can be another fluorophore or a non-fluorescent quencher). qyaobio.comnih.gov This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring when they are within 10-100 Å of each other. eurogentec.comqyaobio.com In the context of peptide substrates, a fluorophore (the donor) and a quencher (the acceptor) are attached to the same peptide chain. qyaobio.com When the peptide is intact, the close proximity of the donor and quencher allows for efficient FRET, resulting in the quenching of the donor's fluorescence emission. eurogentec.com When a protease cleaves the peptide bond between the donor and quencher, they become spatially separated. eurogentec.comqyaobio.com This separation disrupts FRET, leading to a significant increase in the donor's fluorescence, which can be continuously monitored to quantify enzyme activity. qyaobio.comscielo.br

Design of Intramolecular Fluorescence Energy Transfer (IFET) Substrates

The design of intramolecular fluorescence energy transfer (IFET) substrates, another term for FRET-based substrates, involves the strategic placement of a fluorophore and a quencher within a single peptide molecule. springernature.comnih.govnih.gov The key is to create a substrate that is non-fluorescent or has very low fluorescence in its intact state but becomes highly fluorescent upon enzymatic cleavage. nih.gov This requires careful selection of the peptide sequence to ensure it is a specific target for the protease of interest. The points of attachment for the fluorophore and quencher are also critical to ensure they are at an optimal distance for efficient quenching in the uncleaved substrate. qyaobio.com The development of these substrates has been instrumental in creating continuous and highly sensitive assays for a wide range of proteases. springernature.comnih.gov

Strategic Pairing of Dnp as a Quencher with Fluorescent Donors (e.g., Mca, Abz, FITC)

The 2,4-dinitrophenyl (Dnp) group is a widely used and effective quencher in FRET-based substrates due to its broad absorption spectrum, which can overlap with the emission spectra of various fluorophores. aatbio.comnih.govqyaobio.com This versatility allows for its strategic pairing with a range of fluorescent donor molecules.

Some common fluorescent donors paired with Dnp include:

Mca (7-methoxycoumarin-4-yl)acetyl): Mca is a popular fluorophore that is often quenched by Dnp. interchim.frqyaobio.comrndsystems.com The cleavage of an Mca-peptide-Dnp substrate results in an increase in fluorescence, which can be detected to measure enzyme activity. interchim.frrndsystems.com

Abz (2-aminobenzoic acid): Abz is another fluorescent group that can be effectively quenched by Dnp. aatbio.comscielo.brcreative-peptides.com Peptides containing the Abz/Dnp pair have been successfully used to develop FRET substrates for various proteases. scielo.brscielo.br

FITC (Fluorescein isothiocyanate): While less common, FITC has also been used as a fluorescent donor in combination with a Dnp quencher. qyaobio.comcreative-peptides.com

The choice of the donor-quencher pair depends on several factors, including the specific protease being studied, the desired wavelength of detection, and the required sensitivity of the assay. aatbio.comqyaobio.com

Table 1: Common FRET Pairs Involving the Dnp Quencher

| Donor Fluorophore | Abbreviation | Quencher |

| (7-Methoxycoumarin-4-yl)acetyl | Mca | Dnp |

| 2-Aminobenzoic acid | Abz | Dnp |

| Fluorescein isothiocyanate | FITC | Dnp |

| Tryptophan | Trp | Dnp |

| This table is based on information from multiple sources. aatbio.comqyaobio.comcreative-peptides.comchemistrycongresses.ch |

Optimization of Fluorescence Detection Parameters and Continuous Monitoring Techniques

To achieve the highest sensitivity and accuracy in FRET-based protease assays, it is crucial to optimize the fluorescence detection parameters. This includes selecting the optimal excitation and emission wavelengths for the specific fluorophore being used. scielo.br For instance, assays using Abz-Dnp substrates are typically monitored with an excitation wavelength of around 320 nm and an emission wavelength of approximately 420 nm. scielo.br

Continuous monitoring of the fluorescence signal over time allows for the determination of the initial reaction velocity, which is a key parameter in enzyme kinetics. scielo.brscielo.br This is a significant advantage over endpoint assays, as it provides more detailed information about the enzyme's activity. The assays can be performed directly in a fluorometer cuvette or adapted for a 96-well plate format, making them suitable for high-throughput screening of enzyme inhibitors or for characterizing the substrate specificity of different proteases. eurogentec.comscielo.br It is also important to consider and minimize potential sources of interference, such as background fluorescence from the sample or buffer components. interchim.fr

Quantitative Kinetic Analysis of Proteolytic Enzymes

The quantitative analysis of enzyme kinetics provides fundamental insights into the catalytic mechanism and efficiency of proteases. This compound can be employed as a substrate in assays designed to determine key kinetic constants.

Determination of Catalytic Efficiency (kcat/KM) and Related Kinetic Constants

The catalytic efficiency, represented by the kcat/KM ratio, is a critical parameter for comparing the substrate preferences of an enzyme or the efficiency of different enzymes towards a specific substrate. The determination of kcat (the turnover number) and KM (the Michaelis constant) for the hydrolysis of this compound by a given protease involves measuring the initial reaction rates at various substrate concentrations.

While specific kcat and KM values for the cleavage of this compound by various proteases are not extensively reported in publicly available literature, the methodology to obtain them is well-established. For analogous peptide substrates, such as the fluorogenic substrate for vertebrate collagenase and gelatinase, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, kcat/Km values have been determined to be 5.4 µM⁻¹ h⁻¹ for collagenase and 440 µM⁻¹ h⁻¹ for gelatinase. nih.gov Similarly, a quenched fluorescence substrate for MMP-13, another metalloproteinase, exhibited a kcat/Km of 1.09 x 10⁶ M⁻¹s⁻¹. sigmaaldrich.com The determination of these constants for this compound would follow a similar experimental design, as outlined in the table below.

| Kinetic Constant | Description | General Method of Determination |

| K_M (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | Determined by measuring the initial reaction velocity at varying concentrations of this compound and fitting the data to the Michaelis-Menten equation. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Obtained from the same Michaelis-Menten plot as the asymptotic maximum of the curve. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the total enzyme concentration. | Calculated from Vmax and the known concentration of the protease being assayed. |

| kcat/KM (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product. It is a second-order rate constant. | Calculated from the individually determined kcat and KM values. It can also be determined directly from the initial slope of the Michaelis-Menten plot at low substrate concentrations. |

Methodologies for Real-Time Enzyme Activity Monitoring

The presence of the Dnp group in this compound makes it suitable for use in continuous, real-time enzyme activity assays. nih.govbiosynth.com The Dnp moiety can function as a quencher in fluorescence resonance energy transfer (FRET) based assays. nih.gov In a typical FRET substrate design, a fluorescent group (fluorophore) and a quenching group (like Dnp) are incorporated into the peptide sequence. When the substrate is intact, the quencher diminishes the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, leading to an increase in fluorescence that can be monitored in real-time.

The general procedure for a real-time fluorometric assay using a Dnp-containing substrate is as follows:

| Step | Procedure |

| 1. Reagent Preparation | A stock solution of this compound is prepared, typically in a solvent like DMSO. The protease is diluted in an appropriate assay buffer. |

| 2. Assay Setup | The substrate and enzyme are combined in a microplate well or a cuvette. The final concentration of the substrate is typically near its KM value for optimal sensitivity. |

| 3. Fluorescence Measurement | The fluorescence is monitored continuously using a fluorometer with excitation and emission wavelengths appropriate for the specific fluorophore used in conjunction with the Dnp quencher. |

| 4. Data Analysis | The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. This rate is then used to calculate the enzyme activity. |

Elucidation of Protease Substrate Specificity

Understanding the substrate specificity of a protease is crucial for defining its biological function and for the design of specific inhibitors. This compound can be used as a tool in studies aimed at elucidating the substrate preferences of various proteases.

Identification of Preferred Amino Acid Residues at Cleavage Sites

By comparing the rate of hydrolysis of this compound with that of a library of structurally related peptides, the preferred amino acid residues at the cleavage site (the scissile bond) and surrounding positions (subsites) can be identified. For instance, in tissue culture experiments, this compound was found to be a substrate for collagenase and its activity was enhanced. nih.govbiosynth.com This suggests that the Pro-Gln or Gln-Gly bond may be susceptible to cleavage by these enzymes.

Systematic studies involving the synthesis and testing of a series of peptide substrates with substitutions at each position of the this compound sequence would be required to map the substrate specificity of a particular protease.

Impact of Peptide Sequence and D-Amino Acid Incorporations on Enzyme Recognition

Investigations with Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in both normal physiological processes and in diseases such as arthritis and cancer. This compound has been identified as a substrate for MMPs and collagenase, with an optimal pH for its use reported to be 5.5. nih.govbiosynth.com

The use of this compound in MMP research allows for the sensitive detection of their activity. As with other proteases, this substrate can be used to screen for MMP inhibitors, to study the kinetic properties of different MMPs, and to quantify their activity in biological samples. The general applicability of DNP-containing peptides as substrates for various MMPs, including MMP-1, -2, -3, -7, -9, and -13, has been well-documented with other peptide sequences. fishersci.comanaspec.com

The table below summarizes some MMPs and the types of DNP- and FRET-based substrates used in their study, illustrating the context in which this compound would be utilized.

| MMP Family Member | Common Name(s) | Example of Substrate Type Used in Research |

| MMP-1 | Interstitial Collagenase | DNP-containing fluorogenic peptides fishersci.com |

| MMP-2 | Gelatinase A | DNP-containing fluorogenic peptides fishersci.com, FRET substrates sigmaaldrich.com |

| MMP-3 | Stromelysin 1 | DNP-containing fluorogenic peptides fishersci.com |

| MMP-7 | Matrilysin | DNP-containing fluorogenic peptides fishersci.com, FRET substrates anaspec.com |

| MMP-9 | Gelatinase B | DNP-containing fluorogenic peptides fishersci.com, FRET substrates anaspec.com |

| MMP-13 | Collagenase 3 | FRET substrates sigmaaldrich.com |

Specificity Towards Gelatinases (e.g., MMP-2, MMP-9)

Studies with Collagenases

Collagenases are a specific subgroup of MMPs capable of cleaving the triple helix of fibrillar collagens. This compound and its derivatives are frequently used as reference compounds and substrates in the study of both bacterial and mammalian collagenases. peptanova.de

Bacterial collagenases are potent proteases with broad applications. The enzyme from Achromobacter iophagus (now reclassified as a Vibrio species) has been shown to effectively hydrolyze synthetic peptides containing the Gln-Gly bond. nih.govqmul.ac.uk Specifically, research has demonstrated that Achromobacter iophagus produces at least two distinct collagenases, A and B. nih.gov While collagenase A does not cleave certain synthetic substrates, both collagenases A and B are capable of splitting the Gln-Gly bond in the peptide Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-DArg-OH. nih.gov This indicates that the Pro-Gln-Gly sequence is a recognition and cleavage motif for this bacterial enzyme.

The peptide Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is widely employed as a substrate to quantify the activity of mammalian collagenases. nih.gov For example, the standard unit of activity for human MMP-1 (interstitial collagenase) is defined by its ability to hydrolyze this peptide at a specific rate under defined conditions. merckmillipore.com Similarly, it has been used to measure the enzymatic activity of the novel human collagenase-3 (MMP-13) produced by breast carcinomas. core.ac.uk

Furthermore, this substrate has been used in physiological studies to link collagenolytic activity to biological processes. For instance, it was used to demonstrate that hyperprolactinemia in rabbits inhibits the normal increase in collagenolytic enzyme activity in follicular tissue, which may be responsible for ovulatory dysfunction. nih.gov It has also been applied to assay collagenolytic activity in the follicle walls of fish during ovulation. oup.com

Interactions with Bacterial Collagenases (e.g., Achromobacter iophagus)

Interactions with Other Protease Classes (e.g., Trypsin, Cathepsin B)

The specificity of a substrate is determined by its resistance to cleavage by other classes of proteases. While this compound is a recognized substrate for collagenases, its interaction with other proteases like serine proteases and cysteine proteases is limited.

One source suggests the peptide is "activated by the addition of trypsin". biosynth.com This likely refers to the use of trypsin to activate a pro-collagenase or pro-MMP in an assay system, rather than indicating that trypsin directly cleaves the Dnp-peptide itself. Trypsin typically cleaves at the carboxyl side of lysine and arginine residues, a motif absent in the core this compound sequence.

Regarding cysteine proteases, such as cathepsin B, the substrate profile is markedly different. Cathepsin B exhibits both endo- and exopeptidase activity, with a preference for substrates that allow for interaction with its characteristic occluding loop structure. mdpi.comnih.gov Extensive studies mapping the active site of cathepsin B have used various peptidic substrates, but this compound is not reported as a substrate. hzdr.deresearchgate.net The preferred cleavage motifs for cathepsin B typically involve basic residues at the P1 position, such as arginine. nih.gov This lack of interaction underscores the specificity of this compound for metalloproteinases over cysteine or serine proteases.

Environmental and Buffer Parameter Optimization for Enzymatic Reactions

The rate of enzymatic hydrolysis of this compound and related peptides is highly dependent on environmental conditions such as pH, temperature, and buffer composition.

A standard assay for MMP-1 activity using the substrate 2,4-DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is conducted at 37°C in a buffer at pH 7.0. merckmillipore.com The buffer composition is critical and typically includes salts and divalent cations essential for enzyme structure and activity. merckmillipore.com Conversely, one report suggests an optimal pH of 5.5 for Dnp-Pro-Gln-Gly, which is closer to the acidic conditions found in certain tissue microenvironments. biosynth.com The optimal pH for cathepsin B activity is even more acidic, typically between 4.5 and 6.0, further distinguishing its requirements from those of MMPs. mdpi.comnih.gov

The solubility of the peptide substrate in the assay buffer is also a key parameter for accurate kinetic measurements. peptide.com To enhance solubility, stock solutions may be warmed to 37°C and sonicated. glpbio.com

Table 2: Example of a Buffer System for Mammalian Collagenase (MMP-1) Assay Based on the conditions specified for an MMP-1 activity assay using a Dnp-Pro-Gln-Gly-containing peptide. merckmillipore.com

| Component | Concentration | Purpose |

|---|---|---|

| Tris-HCl | 50 mM | Buffering agent (maintains pH 7.0) |

| NaCl | 300 mM | Maintains ionic strength |

| CaCl₂ | 5 mM | Essential structural/catalytic cation for MMPs |

| ZnCl₂ | 1 µM | Essential catalytic cation for MMPs |

| BRIJ® 35 | 0.05% | Non-ionic detergent to prevent aggregation |

| NaN₃ | 0.05% | Preservative (bacteriostatic agent) |

Advanced Research Applications and Methodological Innovations

Development and Screening of Protease Inhibitors

The unique properties of dinitrophenyl (Dnp)-modified peptides make them highly suitable for developing and screening new therapeutic agents that target proteases, such as matrix metalloproteinases (MMPs).

Design of High-Throughput Screening (HTS) Assays

Dnp-pro-gln-gly-OH is often used as a reference compound or a non-hydrolyzable control in assays measuring collagenase and other protease activities. peptide.co.jppeptanova.de Its primary utility, however, is realized in the design of longer, cleavable peptide substrates for High-Throughput Screening (HTS). These assays are frequently based on the principle of Fluorescence Resonance Energy Transfer (FRET).

In a typical FRET-based HTS assay, a synthetic peptide substrate is designed to contain a fluorophore and a quencher group. The 2,4-dinitrophenyl (Dnp) group is a highly effective quencher for various fluorophores, including tryptophan (Trp) and 7-methoxycoumarin-4-acetyl (Mca). nih.gov The substrate is designed so that the fluorophore and the Dnp quencher are in close proximity, causing the fluorescence to be suppressed. When a protease cleaves the specific peptide bond between them, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. nih.govnih.gov This change in signal allows for rapid, continuous, and sensitive measurement of enzyme activity, making it ideal for screening large libraries of potential inhibitors. plos.orgplos.orgresearchgate.net

For instance, peptides such as Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH and Dnp-Pro-Gln-Gly~Ile-Ala-Gly-Trp have been developed as substrates for various MMPs, including collagenase-3 and MMP-1. nih.govcore.ac.ukbachem.com The cleavage site, often located between the Gly and Ile residues, separates the Dnp group from an intrinsic or extrinsic fluorophore, enabling activity measurement. nih.gov

Table 1: Examples of Dnp-Containing Fluorogenic Peptide Substrates for Protease Assays

| Peptide Substrate Sequence | Target Enzyme(s) | Principle | Reference |

|---|---|---|---|

| Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH | Collagenase-3, Animal Collagenases | Used as a synthetic substrate for enzyme activity assays. Dnp group acts as a quencher. | core.ac.ukbachem.com |

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | MMP-1, MMP-2, MMP-3 | FRET substrate where Dnp quenches the fluorescence of Tryptophan (Trp). Cleavage at Gly-Leu bond separates the pair. | nih.gov |

| Dnp-Pro-Gln-Gly~Ile-Ala-Gly-Trp | MMP-1, MMP-2 | FRET substrate where Dnp quenches Tryptophan (Trp) fluorescence. Cleavage occurs at the Gly-Ile bond. | nih.gov |

| Dnp-Pro-Leu-Ala~Tyr-Trp-Ala-Arg | MMP-1 | FRET substrate using the Dnp/Trp pair. | nih.gov |

Characterization of Inhibitor Mechanism of Action

Once potential inhibitors are identified through HTS, the same FRET-based assays are employed to characterize their mechanism of action. By measuring the rate of substrate hydrolysis at various concentrations of both the substrate (e.g., a Dnp-Pro-Gln-Gly derivative) and the inhibitor, researchers can determine key kinetic parameters. This analysis reveals whether an inhibitor acts competitively, non-competitively, or through another mechanism. mdpi.com For example, a competitive inhibitor will bind to the enzyme's active site, increasing the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of the reaction. This detailed kinetic information is crucial for optimizing lead compounds during drug development.

Active Site Mapping and Subsite Characterization of Proteolytic Enzymes

Understanding the specific amino acid preferences of a protease's active site is fundamental to designing selective inhibitors. Dnp-containing peptides are invaluable tools for this purpose, particularly when used in combinatorial library formats. upenn.edu

Utility of Combinatorial Peptide Libraries

To map the substrate specificity of a protease, researchers utilize combinatorial peptide libraries. encyclopedia.pubproteogenix.science These libraries consist of a large collection of peptides where specific amino acid positions around the cleavage site (designated P3, P2, P1, P1', P2', P3', etc.) are systematically varied. upenn.edu A library can be constructed based on a known substrate scaffold, such as Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH.

In a positional scanning approach, a series of sub-libraries is synthesized. In each sub-library, one position (e.g., P1') is fixed with a specific amino acid, while other positions remain a mixture of amino acids. upenn.eduresearchgate.net By incubating the target protease with each of these sub-libraries and measuring the rate of cleavage (via the Dnp-FRET system), the optimal amino acid for that specific subsite (S1') can be identified. nih.gov Repeating this process for all relevant positions (P4 to P4') generates a detailed specificity profile, or "fingerprint," of the enzyme's active site. researchgate.net

Structural-Functional Correlates of Substrate-Enzyme Binding

The functional data obtained from screening combinatorial peptide libraries provide a direct link to the structural features of the enzyme's active site. upenn.edu The substrate specificity profile reveals the types of amino acid side chains (e.g., large, small, hydrophobic, charged) that are best accommodated by the corresponding enzyme subsites (S1, S1', S2', etc.). hzdr.deresearchgate.net

For example, if a protease demonstrates a high cleavage efficiency for peptides with a large, hydrophobic residue like leucine (B10760876) at the P1' position, it implies that the S1' subsite of that enzyme is a spacious, hydrophobic pocket. researchgate.net This functional insight can then be correlated with X-ray crystallography or computational models of the enzyme to understand the precise structural determinants of substrate binding. This structure-function analysis is essential for the rational design of highly potent and selective inhibitors that target the unique features of a specific protease's active site. upenn.eduresearchgate.net

Exploration of Peptide-Protein Interactions and Recognition Events

The study of how this compound and related peptides are recognized and processed by proteases provides a model system for exploring the broader principles of peptide-protein interactions and molecular recognition. chemimpex.combiosynth.comacs.org The binding of a peptide substrate to the active site of a protease is a highly specific event governed by a network of interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces. upenn.edu

This compound as a Versatile Building Block in Complex Biomolecule Synthesis

The tetrapeptide this compound serves as a valuable and versatile building block in the chemical synthesis of more complex biomolecules. Its defined sequence and the presence of the 2,4-dinitrophenyl (Dnp) group allow it to be incorporated into larger peptide structures designed for specific biochemical and research applications. chemimpex.com Researchers utilize such peptide fragments in solid-phase peptide synthesis (SPPS) to construct custom polypeptides, probes, and potential therapeutic agents. chemimpex.comthermofisher.com

The Dnp moiety, in particular, provides a chromophoric and quenching functionality, making the resulting complex biomolecules suitable for enzyme activity assays and interaction studies. bachem.comnih.gov By assembling these smaller, well-defined peptide units, scientists can create sophisticated tools for exploring protein functions, developing targeted delivery systems, and designing novel diagnostic probes. chemimpex.com The sequence Pro-Gln-Gly itself can be part of a recognition motif for specific enzymes, particularly proteases like collagenase, making its inclusion in a synthetic biomolecule a targeted design choice. biosynth.compeptanova.de The synthesis of these complex molecules often involves standard Fmoc solid-phase technology, with purification achieved through methods like reversed-phase high-performance liquid chromatography (HPLC). thermofisher.com

Conjugation Strategies for Generating Modified Peptides

To generate modified peptides and protein conjugates, this compound can be coupled to other molecules using a variety of chemical strategies. These modifications are intended to enhance stability, alter biological function, or attach labels for detection and imaging. genscript.com Conjugation can be targeted at the N-terminus (the Dnp-Pro end) or the C-terminus (the Gly-OH end), or at the side chains of the amino acids if they were suitably modified.

Common conjugation strategies include:

Carrier Protein Conjugation: For immunological applications, the peptide can be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). genscript.com This is typically achieved using bifunctional crosslinkers that react with the terminal carboxyl group of the peptide and amine groups on the protein.

Amidation and Esterification: The C-terminal carboxyl group is a common site for modification. It can be converted to an amide (amidation) or an ester (esterification), which can alter the peptide's charge, solubility, and stability. genscript.com

Labeling and Tagging: The peptide can be conjugated to various functional tags. While already containing a Dnp group, it could be linked to other molecules like biotin (B1667282) for affinity purification, or even another fluorophore to create more complex FRET-based probes. genscript.com This often involves activating the C-terminal carboxyl group to react with an amine-functionalized label.

Homobifunctional Linkers: These linkers possess two identical reactive groups and can be used to create dimers of the peptide or to link it to another peptide that has a compatible functional group. acs.org For example, a linker with two N-hydroxysuccinimide (NHS) esters could be used to connect the peptide to another molecule via available amine groups.

These strategies allow for the creation of a wide array of modified peptides tailored for specific research needs, from enhancing immunogenicity for antibody production to developing probes for molecular imaging. genscript.combiosynth.com

Design and Validation of Novel Diagnostic Assays

This compound is a key component in the design of novel diagnostic assays, primarily those based on Fluorescence Resonance Energy Transfer (FRET). researchgate.net In this context, the Dnp group functions as an efficient quencher for a fluorescent donor group (fluorophore) attached elsewhere on a larger synthetic peptide. nih.govbachem.com

The design principle for these assays is as follows:

A synthetic peptide is created that contains a specific cleavage site for an enzyme of interest, such as a matrix metalloproteinase (MMP) or collagenase. nih.govnih.gov

This peptide incorporates a fluorophore on one side of the cleavage site and the Dnp group on the other. researchgate.net The this compound sequence can serve as the Dnp-containing part of this substrate.

In the intact peptide, the fluorophore and the Dnp quencher are in close proximity (typically 1-10 nm). When the fluorophore is excited, its emission energy is absorbed by the Dnp group and dissipated without light emission, a process known as quenching. interchim.frchemistrycongresses.ch

When the target enzyme is present in a sample (e.g., synovial fluid, cell culture medium), it cleaves the peptide at the specific recognition site. nih.gov

This cleavage separates the fluorophore from the Dnp quencher. Freed from the quenching effect, the fluorophore emits light upon excitation. nih.gov

The resulting increase in fluorescence intensity can be measured in real-time and is directly proportional to the enzyme's activity, allowing for rapid and sensitive quantification. researchgate.net

Validation of these assays involves confirming the specific cleavage site, determining kinetic parameters (kcat/Km), and testing for specificity against a panel of related enzymes to ensure the assay is selective for the intended target. nih.govresearchgate.net

Table 1: Common FRET Donor/Acceptor Pairs Involving Dnp

| Fluorophore (Donor) | Quencher (Acceptor) | Typical Excitation (nm) | Typical Emission (nm) | Application Example |

|---|---|---|---|---|

| Tryptophan (Trp) | Dnp | 280 | 360 | General protease assays. bachem.combachem.com |

| (7-Methoxycoumarin-4-yl)acetyl (Mca) | Dnp | 325 | 392 | Highly sensitive MMP assays. nih.govchemistrycongresses.ch |

| N-Methyl-anthraniloyl (N-Me-Abz) | Dnp | 340-360 | 440-450 | Enzyme detection. bachem.com |

| Fluorescein isothiocyanate (FITC) | Dnp | 490 | 520 | Caspase and MMP assays. bachem.cominterchim.fr |

Addressing and Mitigating Assay Interference (e.g., Inner Filter Effect, Background Fluorescence)

The accuracy of fluorescence-based assays utilizing Dnp-containing substrates can be compromised by several forms of interference. Key among these are the inner filter effect and background fluorescence.

Inner Filter Effect (IFE): This phenomenon occurs at high concentrations of the fluorogenic substrate. bachem.comchemistrycongresses.ch The substrate itself, particularly the fluorophore component, absorbs a significant portion of the excitation light, preventing it from reaching all molecules in the sample path. bachem.cominterchim.fr It can also absorb the emitted fluorescence. This leads to a loss of the linear relationship between fluorescence intensity and substrate concentration, causing an underestimation of enzyme activity. nih.gov

Mitigation Strategies:

Optimize Substrate Concentration: The most direct approach is to use substrate concentrations below the threshold where IFE becomes significant (typically where the total absorbance is less than 0.08-0.1). bachem.comnih.gov

Apply Correction Factors: If higher concentrations are necessary, mathematical correction factors can be applied to the raw fluorescence data to compensate for the IFE. nih.gov

Background Fluorescence: This refers to any fluorescence signal that does not originate from the specific enzymatic reaction being measured. bachem.com It can significantly reduce the assay's signal-to-noise ratio and sensitivity.

Sources of Background Fluorescence:

Intrinsic Sample Fluorescence: Biological samples may contain endogenous fluorescent molecules (e.g., NADH, riboflavins).

Buffer and Reagent Contamination: Impurities in buffers or other assay reagents can contribute to the background signal. bachem.comchemistrycongresses.ch

Test Compounds: When screening for inhibitors, the test compounds themselves may be fluorescent.

Mitigation Strategies:

Use High-Purity Reagents: Employing materials of the highest possible purity for buffers and other assay components is crucial to minimize contamination. bachem.combachem.com

Include Proper Controls: Running parallel control experiments (e.g., sample without enzyme, or enzyme with a known inhibitor) helps to quantify and subtract the background fluorescence.

Wavelength Selection: Choosing excitation and emission wavelengths that minimize the contribution from known autofluorescent compounds in the sample can also be effective. anaspec.com

By carefully considering and mitigating these potential sources of interference, the reliability and accuracy of diagnostic assays based on this compound and related FRET substrates can be ensured.

Broader Academic Implications, Conceptual Advances, and Future Research Horizons

Contributions to the Fundamental Understanding of Protease Biology and Pathophysiology

The use of Dnp-Pro-Gln-Gly-OH and similar synthetic peptides has been instrumental in elucidating the substrate specificity and kinetics of various proteases. biosynth.comnih.gov Proteases are involved in a wide array of biological functions, and their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular conditions. tandfonline.com

Key research findings utilizing this compound and related substrates include:

Substrate Specificity: Studies have employed this peptide to characterize the substrate preferences of different proteases, helping to define the amino acid sequences they recognize and cleave. biosynth.comnih.gov

Enzyme Kinetics: As a chromogenic substrate, this compound allows for the measurement of enzyme activity by monitoring the color change that occurs upon its cleavage. peptanova.de This has been crucial for determining kinetic parameters like Km and kcat for various proteases.

MMP Research: this compound has been specifically noted for its use in assays for matrix metalloproteinases and collagenases. biosynth.com These enzymes are key to the degradation of extracellular matrix components, a process vital in both normal tissue remodeling and in pathological conditions like tumor invasion. nih.govtandfonline.com

Below is a table summarizing the application of this compound and similar peptides in studying protease biology.

| Application Area | Specific Use of Peptide Substrate | Key Insights Gained |

| Protease Specificity | Determining the cleavage sites of various proteases. | Understanding the molecular recognition patterns of enzymes. |

| Enzyme Kinetics | Measuring the rate of substrate hydrolysis. | Quantifying enzyme efficiency and inhibition. |

| MMP Function | Assaying the activity of MMPs and collagenases. | Elucidating the role of MMPs in tissue remodeling and disease. biosynth.comnih.gov |

Translational Potential in Enzyme-Based Diagnostics and Therapeutic Development

The insights gained from using substrates like this compound have significant translational potential. The development of specific and sensitive protease assays is crucial for diagnosing diseases where protease activity is altered. tandfonline.com

Furthermore, understanding the substrate preferences of proteases is fundamental to designing effective enzyme inhibitors for therapeutic purposes. tandfonline.com While this compound itself is a substrate and not an inhibitor, the principles learned from its interaction with proteases inform the development of inhibitor drugs.

The development of fluorogenic peptide substrates, which operate on the principle of fluorescence resonance energy transfer (FRET), represents a significant advancement in this area. nih.govrsc.org In these systems, the cleavage of a peptide linker separates a fluorophore and a quencher, resulting in a detectable fluorescent signal. nih.govbiosyntan.de This technology offers high sensitivity for detecting protease activity in various samples, including in living cells and organisms. nih.gov

Future Directions in Rational Peptide Substrate Design for Enhanced Specificity and Sensitivity

The future of protease research lies in the rational design of peptide substrates with even greater specificity and sensitivity. This involves moving beyond simple trial-and-error and employing a more systematic approach to substrate development.

Key strategies for future substrate design include:

Combinatorial Libraries: Screening large libraries of peptides to identify optimal sequences for specific proteases. nih.gov

Incorporation of Non-Natural Amino Acids: Using unnatural amino acids to create substrates that are more resistant to non-specific degradation or that have enhanced binding properties. nih.gov

Advanced Fluorophores: Developing novel fluorescent dyes with improved photophysical properties, such as red-shifted excitation and emission wavelengths, to minimize background interference in biological samples. biosyntan.de

The table below outlines some advanced peptide substrates and their characteristics.

| Substrate Type | Principle of Operation | Advantages |

| FRET-based Substrates | Cleavage separates a FRET pair, leading to a change in fluorescence. nih.govrsc.org | High sensitivity, suitable for real-time monitoring. nih.gov |

| Pro-fluorophore Substrates | Enzymatic cleavage releases a fluorescent molecule from a non-fluorescent precursor. rsc.org | "Switch-on" signal provides a high signal-to-noise ratio. rsc.org |

| Rhodamine-based Substrates | Utilize rhodamine dyes, which have longer wavelength fluorescence. biosyntan.de | Reduced background fluorescence from biological samples. biosyntan.de |

Integration of In Silico Approaches and Computational Modeling in Peptide Research

Computational methods are becoming increasingly vital in the design and analysis of peptide substrates. nih.govacs.org In silico approaches, such as molecular docking and molecular dynamics simulations, can predict how a peptide will bind to the active site of a protease. nih.gov

These computational tools offer several advantages:

Predictive Power: They can be used to screen virtual libraries of peptides, identifying promising candidates for synthesis and experimental validation. acs.org This significantly reduces the time and cost associated with traditional screening methods.

Structural Insights: Computational models provide a detailed, three-dimensional view of the interactions between a substrate and an enzyme, which can guide the design of more specific and potent molecules. nih.govnih.gov

Understanding Specificity: By analyzing the structural determinants of substrate binding, researchers can better understand why a protease prefers certain amino acid sequences over others. nih.govresearchgate.net

A typical workflow for integrating computational and experimental approaches is shown below.

| Step | Description |

| 1. In Silico Library Generation | Create a virtual library of peptide sequences based on known substrates or desired properties. acs.org |

| 2. Molecular Docking | Screen the virtual library against the three-dimensional structure of the target protease to predict binding affinities. acs.orgnih.gov |

| 3. Ranking and Selection | Rank the peptides based on their predicted binding scores and select the most promising candidates. acs.org |

| 4. Synthesis and Experimental Validation | Synthesize the selected peptides and test their activity in enzymatic assays. acs.org |

| 5. Iterative Optimization | Use the experimental results to refine the computational models and design improved substrates. |

Emerging Roles of this compound in Interdisciplinary Research Paradigms

While the primary application of this compound has been in biochemistry and molecular biology, its principles are finding applications in other fields. The concept of using specific peptide sequences as cleavable linkers is being explored in areas such as:

Drug Delivery: Designing drug delivery systems where a therapeutic agent is released at a specific site of disease by the action of a local protease.

Biomaterials: Creating "smart" biomaterials that can be degraded or modified in response to the enzymatic activity present in their environment.

Bio-sensing: Developing novel biosensors that use protease-mediated cleavage of a peptide to generate a detectable signal.

The continued exploration of simple peptide substrates like this compound and the advanced technologies they have inspired will undoubtedly lead to further conceptual breakthroughs and practical applications across a wide range of scientific disciplines.

Q & A

Q. How can open-access data repositories enhance reproducibility for this compound research?

- Methodological Answer : Deposit raw NMR/MS spectra in platforms like Zenodo or PeptideAtlas. Share computational models via GitHub with version control. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Systematic reviews highlight this as a best practice for translational peptide research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.